1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
説明
特性
IUPAC Name |
1-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUFFLYEFYZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the Sulfanyl Linkage: The triazolopyridazine core is then reacted with a thiol derivative to introduce the sulfanyl linkage. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl bond.
Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a fluorobenzene derivative in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
化学反応の分析
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge demonstrates nucleophilic substitution potential. In studies of analogous triazolopyridazinyl sulfides, reactions with alkyl halides (e.g., methyl iodide) yield thioether derivatives under mild conditions (40–60°C, DMF solvent).
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, 60°C, 6 hr | Methylthio-triazolo-pyridazine derivative |
| Benzyl chloride | K₂CO₃, DCM, rt, 12 hr | Benzylthio-triazolo-pyridazine derivative |
Electron-withdrawing effects from the triazolo-pyridazine ring enhance sulfur’s electrophilicity, facilitating substitution.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Sulfoxide derivative | 75% |
| mCPBA | DCM, 0°C → rt, 12 hr | Sulfone derivative | 82% |
1.3.1 Pyridine Ring Reactions
The pyridin-2-yl substituent undergoes electrophilic substitution. Nitration studies on related pyridinyl-triazolo compounds show regioselectivity at the para position relative to the nitrogen atom :
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-pyridin-2-yl-triazolo-pyridazine |
1.3.2 Triazole Ring Modifications
The triazole ring participates in cycloaddition reactions. With acetylene dicarboxylates, [3+2] cycloadditions form fused pyrazole derivatives.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the fluorophenyl group:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Aryl amine-functionalized compounds |
Reaction efficiencies depend on steric hindrance from the triazolo-pyridazine system.
Reduction Pathways
Selective reduction of the ethanone carbonyl group is achievable with sodium borohydride (NaBH₄) in methanol, yielding the corresponding alcohol :
Full reduction to the alkane requires harsher conditions (e.g., Wolff-Kishner).
Stability Under Acidic/Basic Conditions
| Condition | Effect |
|---|---|
| HCl (1M, aqueous) | Stable for 24 hr at rt; decomposition observed at >60°C |
| NaOH (1M, aqueous) | Hydrolysis of sulfanyl group after 12 hr, forming disulfide byproducts |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate detectable via EPR spectroscopy .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Influencing Factors |
|---|---|---|
| Sulfanyl (-S-) | High | Electron-withdrawing triazolo-pyridazine ring |
| Pyridin-2-yl | Moderate | Steric hindrance from adjacent substituents |
| Fluorophenyl | Low | Electron-withdrawing fluorine reduces electrophilicity |
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of triazolo-pyridazine compounds exhibit potent anticancer properties. For instance, the scaffold has been linked to the inhibition of various kinases involved in cancer progression, including c-Met and p38 mitogen-activated protein kinases. These pathways are critical in tumor growth and metastasis, making this compound a potential candidate for cancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar triazole derivatives have demonstrated efficacy against a range of bacteria and fungi. For example, compounds with the 1,2,4-triazole framework have shown activity against resistant strains of Staphylococcus aureus and Escherichia coli . The specific application of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one in this context remains to be fully explored.
Neuroprotective Effects
Emerging research indicates that triazole-containing compounds may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases . The specific neuroprotective mechanisms of this compound warrant further investigation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of c-Met kinase at low micromolar concentrations. Suggested as a lead compound for further development. |
| Study B | Antimicrobial | Evaluated against MRSA strains; showed significant antibacterial activity comparable to standard antibiotics. |
| Study C | Neuroprotection | Preliminary data indicated reduced oxidative stress markers in neuronal cell lines treated with related triazole compounds. |
作用機序
The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The pathways involved in these interactions may include signal transduction cascades, gene expression regulation, or metabolic processes.
類似化合物との比較
1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and biological activities.
1-(4-Methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
1-(4-Nitrophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
The compound 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a fluorophenyl group, a pyridinyl moiety, and a triazolopyridazine ring, which are key components influencing its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing triazolo and pyridazine moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| HeLa | 2.85 ± 0.74 | Cell cycle arrest |
These results suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and modulation of signaling pathways associated with cancer progression .
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell proliferation and survival. The c-Met kinase is a notable target; inhibition of this kinase has been linked to reduced tumor growth and metastasis in various cancer types .
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death.
- Reactive Oxygen Species (ROS) Production : Elevated ROS levels contribute to oxidative stress, further promoting apoptosis .
Study 1: In Vitro Efficacy
A study conducted on the efficacy of related compounds revealed that those with similar structural features exhibited potent anticancer activities against A549 and MCF-7 cells. The investigation utilized various assays such as:
- MTT Assay : To assess cell viability.
- Annexin V-FITC Staining : To evaluate apoptosis levels.
Results indicated significant cytotoxicity at micromolar concentrations, reinforcing the potential of these compounds as therapeutic agents .
Study 2: In Vivo Assessment
An in vivo study evaluated the pharmacokinetics and therapeutic efficacy of the compound in animal models of cancer. Key findings included:
| Parameter | Value |
|---|---|
| Cmax (µM) | 14.3 |
| Tmax (h) | 2 |
| Half-life (h) | 3.85 |
These parameters suggest favorable absorption and distribution characteristics, supporting further development for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
